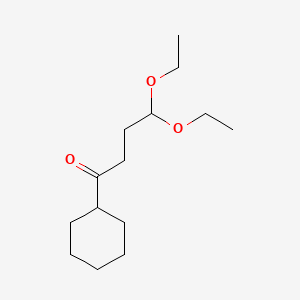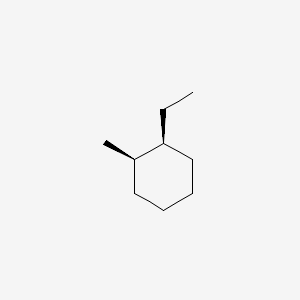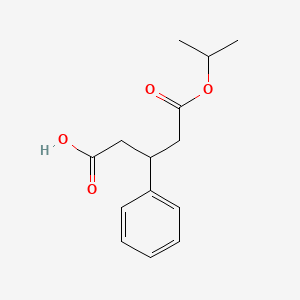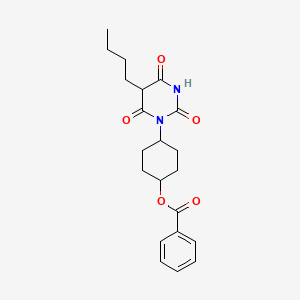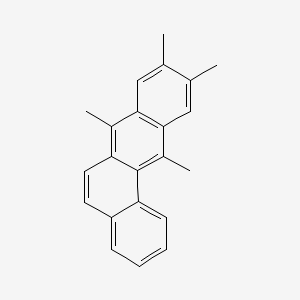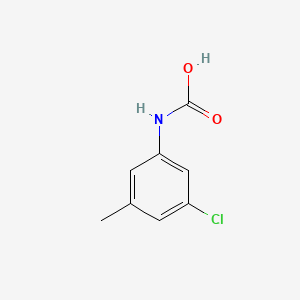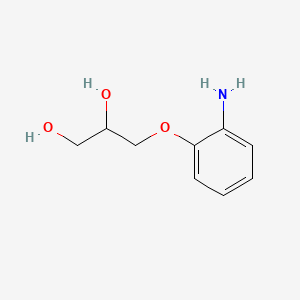
3-(o-Aminophenoxy)-1,2-propanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(o-Aminophenoxy)-1,2-propanediol is an organic compound that features an aminophenoxy group attached to a propanediol backbone. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(o-Aminophenoxy)-1,2-propanediol typically involves the reaction of o-aminophenol with epichlorohydrin. The reaction proceeds through the nucleophilic attack of the amino group on the epoxide ring of epichlorohydrin, followed by ring opening and subsequent formation of the propanediol structure. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic attack and to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as crystallization or distillation may be employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(o-Aminophenoxy)-1,2-propanediol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxylamines or amines.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylamines or amines.
Substitution: Ethers or esters.
Applications De Recherche Scientifique
3-(o-Aminophenoxy)-1,2-propanediol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of polymers, resins, and other materials.
Mécanisme D'action
The mechanism of action of 3-(o-Aminophenoxy)-1,2-propanediol involves its interaction with various molecular targets, such as enzymes or receptors. The aminophenoxy group can form hydrogen bonds or electrostatic interactions with active sites, while the propanediol backbone provides structural stability. These interactions can modulate the activity of the target molecules, leading to changes in biological pathways or chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(o-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid (BAPTA): A calcium chelator used in biological research.
3-(p-Aminophenoxy)-1,2-propanediol: A structural isomer with similar properties but different reactivity due to the position of the amino group.
Uniqueness
3-(o-Aminophenoxy)-1,2-propanediol is unique due to the ortho position of the amino group, which influences its reactivity and interaction with other molecules. This positional difference can lead to distinct chemical and biological properties compared to its para isomer or other similar compounds.
Propriétés
Numéro CAS |
63905-25-9 |
|---|---|
Formule moléculaire |
C9H13NO3 |
Poids moléculaire |
183.20 g/mol |
Nom IUPAC |
3-(2-aminophenoxy)propane-1,2-diol |
InChI |
InChI=1S/C9H13NO3/c10-8-3-1-2-4-9(8)13-6-7(12)5-11/h1-4,7,11-12H,5-6,10H2 |
Clé InChI |
HPYYCONYZSKTMH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N)OCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


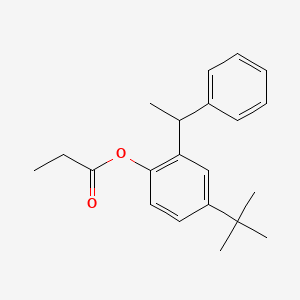
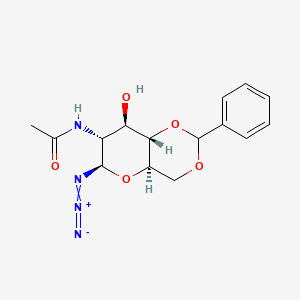
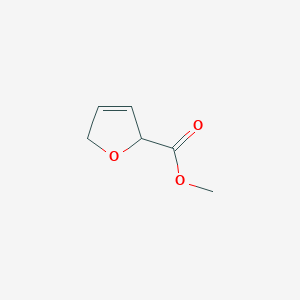
![(3R)-3-[[3-[bis(trideuteriomethyl)amino]-3-oxopropyl]sulfanylmethylsulfanyl]-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propanoic acid](/img/structure/B13812859.png)
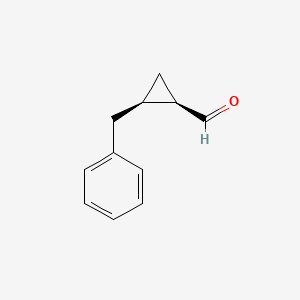
![tert-butyl-[(E,2S)-4-methoxybut-3-en-2-yl]carbamic acid](/img/structure/B13812886.png)
